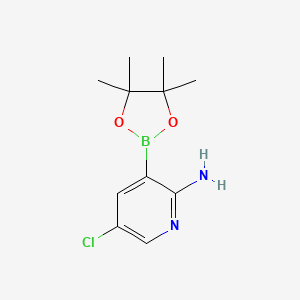
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide” is a chemical compound . It is related to the class of compounds known as boronic acids and esters .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques . The molecule conformation severely affects its physical and chemical characteristics .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the melting point of a similar compound, “2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, is 31 °C .Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide involves the reaction of 2-fluoro-5-nitrobenzenesulfonamide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst, followed by reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon.", "Starting Materials": [ "2-fluoro-5-nitrobenzenesulfonamide", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "palladium catalyst", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: 2-fluoro-5-nitrobenzenesulfonamide and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are mixed together in the presence of a palladium catalyst.", "Step 2: The mixture is heated and stirred under an inert atmosphere for several hours.", "Step 3: The reaction mixture is cooled and filtered to remove the catalyst.", "Step 4: The filtrate is concentrated and purified by column chromatography to obtain the desired product, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide.", "Step 5: The nitro group in the product is reduced to an amino group using hydrogen gas and palladium on carbon as a catalyst.", "Step 6: The product is purified by recrystallization to obtain the final product, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide." ] } | |
CAS RN |
1417984-77-0 |
Product Name |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |
Molecular Formula |
C12H17BFNO4S |
Molecular Weight |
301.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



